Cas no 397279-24-2 (N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide)
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-N,5-N-bis[3-(1H-benzimidazol-2-yl)phenyl]thiophene-2,5-dicarboxamide
- AKOS024600199
- N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide
- 397279-24-2
- F0806-0303
- N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide
- 2,5-Thiophenedicarboxamide, N2,N5-bis[3-(1H-benzimidazol-2-yl)phenyl]-
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- Inchi: 1S/C32H22N6O2S/c39-31(33-21-9-5-7-19(17-21)29-35-23-11-1-2-12-24(23)36-29)27-15-16-28(41-27)32(40)34-22-10-6-8-20(18-22)30-37-25-13-3-4-14-26(25)38-30/h1-18H,(H,33,39)(H,34,40)(H,35,36)(H,37,38)
- InChI Key: USJCLFLMJHPUTQ-UHFFFAOYSA-N
- SMILES: S1C(=CC=C1C(NC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1)=O)C(NC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 554.15249514g/mol
- Monoisotopic Mass: 554.15249514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 41
- Rotatable Bond Count: 6
- Complexity: 866
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 144Ų
Experimental Properties
- Density: 1.465±0.06 g/cm3(Predicted)
- pka: 11.02±0.10(Predicted)
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0806-0303-2μmol |
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide |
397279-24-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0806-0303-5μmol |
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide |
397279-24-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0806-0303-10μmol |
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide |
397279-24-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0806-0303-20μmol |
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide |
397279-24-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0806-0303-1mg |
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide |
397279-24-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0806-0303-2mg |
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide |
397279-24-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0806-0303-3mg |
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide |
397279-24-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0806-0303-4mg |
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide |
397279-24-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0806-0303-5mg |
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide |
397279-24-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0806-0303-10mg |
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide |
397279-24-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide
Research Brief on N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide (CAS: 397279-24-2)
In recent years, the compound N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide (CAS: 397279-24-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene-2,5-dicarboxamide core flanked by benzimidazole moieties, exhibits promising properties for applications in drug discovery and development. The following brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The synthesis of N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide involves a multi-step process, typically starting from thiophene-2,5-dicarboxylic acid derivatives. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the coupling of benzimidazole-containing aryl groups. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the final product. The compound's stability under physiological conditions has also been investigated, revealing favorable pharmacokinetic properties for further development.
From a biological perspective, this compound has demonstrated notable activity as a modulator of protein-protein interactions (PPIs), particularly those involving transcription factors and signaling proteins. Mechanistic studies suggest that the benzimidazole groups facilitate binding to key amino acid residues, while the thiophene core provides structural rigidity. Preliminary in vitro assays indicate inhibitory effects on cancer cell proliferation, with IC50 values in the low micromolar range for certain cell lines. These findings position the compound as a potential lead for anticancer therapeutics.
Further exploration of the compound's mechanism of action has revealed its ability to interfere with DNA repair pathways, specifically by inhibiting the activity of poly(ADP-ribose) polymerase (PARP) enzymes. This property has sparked interest in its application for treating cancers with homologous recombination deficiencies, such as BRCA-mutated tumors. Comparative studies with existing PARP inhibitors highlight the compound's unique binding mode and reduced off-target effects, suggesting a possible improvement in therapeutic index.
Beyond oncology, researchers have investigated the compound's potential in neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate protein aggregation processes makes it a candidate for addressing pathologies like Alzheimer's and Parkinson's diseases. In vitro models have shown reduction in amyloid-beta aggregation, though in vivo studies are still ongoing to validate these effects in animal models.
In conclusion, N2,N5-bis[3-(1H-1,3-benzodiazol-2-yl)phenyl]thiophene-2,5-dicarboxamide represents a versatile scaffold with multiple therapeutic applications. Current research efforts are focused on optimizing its pharmacological profile through structural modifications and investigating combination therapies. As understanding of its molecular targets deepens, this compound may emerge as a valuable tool in chemical biology and a promising candidate for clinical development.
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